molecular formula C13H14N6O4S2 B2779314 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide CAS No. 1105210-26-1

4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide

Cat. No.: B2779314
CAS No.: 1105210-26-1
M. Wt: 382.41
InChI Key: RZOVQACTJSQLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. It is characterized by a molecular structure that incorporates two pharmaceutically significant moieties: an acetamidopyridazine group and a 5-nitrothiazolamide group, linked by a butanamide thioether bridge. This specific architecture suggests potential for multi-target biological activity. The 5-nitrothiazole component is a well-established scaffold in antimicrobial research . Analogs containing this structure, such as Nitazoxanide, demonstrate broad-spectrum activity by targeting essential metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) . Furthermore, recent studies on novel nitrothiazolacetamide conjugates have shown potent urease inhibitory activity , with some compounds exhibiting IC50 values significantly lower than the standard thiourea . Urease is a critical virulence factor for pathogens like Helicobacter pylori , making this a valuable area for investigating new anti-infective agents . Simultaneously, the acetamidopyridazine moiety is found in compounds investigated for anti-inflammatory properties . Research on related pyridazine acetamide analogues has identified candidates that function via dual inhibition of TNF-α- and IL-6-induced cell adhesions, presenting a promising mechanism for potential anticolitis agents . Researchers may find this compound valuable for: • Investigating novel antimicrobial and anti-biofilm agents against nosocomial pathogens . • Developing new urease inhibitors for managing infections and related complications . • Exploring multi-target anti-inflammatory therapies for conditions like inflammatory bowel disease (IBD) . • Conducting structure-activity relationship (SAR) studies to optimize the activity of hybrid heterocyclic compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4S2/c1-8(20)15-9-4-5-11(18-17-9)24-6-2-3-10(21)16-13-14-7-12(25-13)19(22)23/h4-5,7H,2-3,6H2,1H3,(H,14,16,21)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVQACTJSQLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by acetylation to introduce the acetamido group.

    Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Thioether Formation: The pyridazine and thiazole rings are linked through a thioether bond, typically formed by the nucleophilic substitution of a halogenated pyridazine with a thiol derivative of the thiazole.

    Amide Bond Formation: The final step involves the coupling of the thioether intermediate with butanoyl chloride to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and nitro groups, leading to sulfoxide or sulfone derivatives and nitroso or amino derivatives, respectively.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which may alter the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The nitrothiazole moiety might be involved in redox reactions within cells, while the pyridazine ring could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole/Thiadiazole Derivatives with Nitro Substituents

Compounds bearing nitrothiazole or thiadiazole groups exhibit notable cytotoxicity. For example:

  • A related 1,3,4-thiadiazole hybrid with ciprofloxacin (compound 71 ) showed an IC50 of 25.75 μM against Huh-7 cells .
  • N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide () exhibited IC50 values ranging from 12.4 μM (HeLa cervical carcinoma) to 166.8 μM (MT-2 leukemia cells), indicating variability in potency across cancer types .

Key Comparison:

Compound Target Cell Line IC50 (μM) Reference
Target Compound (Theoretical) N/A N/A
Ciprofloxacin-thiadiazole hybrid (71) Huh-7 25.75
Nitrothiazol-thiadiazole analog HeLa 12.4
Nitrothiazol-thiadiazole analog K562 leukemia 33.0

However, its pyridazine core (vs. thiadiazole) may alter binding kinetics or selectivity.

Butanamide Derivatives with Enzyme-Inhibitory Activity

Butanamide derivatives are explored for enzyme inhibition. For instance:

  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives () inhibited lipoxygenase (LOX), a pro-inflammatory enzyme, with potency influenced by substituents on the oxadiazole ring .
  • Patent-protected N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives () target human CTPS1, a enzyme critical in nucleotide synthesis, for treating proliferative diseases .

Key Comparison:

Compound Class Target Enzyme/Pathway Activity Highlight Reference
Target Compound (Theoretical) Unknown Hypothetical LOX/CTPS1 inhibition
LOX-inhibitory butanamides Lipoxygenase IC50 values not reported
CTPS1-inhibitory butanamides CTPS1 Patent-protected; IC50 undisclosed

Thioether-Linked Bioactive Compounds

Thioether bridges enhance membrane permeability and stability. Examples include:

  • N-Substituted 2-(4-pyridinyl)thiazole carboxamides (), synthesized via coupling reactions analogous to the target compound’s likely preparation. These showed activity in undisclosed biological assays .
  • Methacrylated gelatin (GelMA) and N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) (), used in bioadhesives, highlighting the versatility of butanamide derivatives in non-therapeutic applications .

Key Comparison:

Compound/Application Key Feature Relevance to Target Compound Reference
Thiazole carboxamides Thioether synthesis Shared synthetic methodology
NB (bioadhesive) Butanamide functionalization Demonstrates structural diversity

Biological Activity

The compound 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridazine ring, a thiazole moiety, and a nitro group, which are known to contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including those similar to our target molecule. The nitro group is known for its ability to undergo redox reactions, leading to the generation of reactive species that can damage microbial cells. This mechanism is crucial in the development of antibiotics targeting various pathogens such as Helicobacter pylori and Mycobacterium tuberculosis .

Antineoplastic Effects

The compound's structural components suggest potential anticancer activity . Nitro compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that they may induce apoptosis through oxidative stress mechanisms, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Properties

Compounds with similar structures have also demonstrated anti-inflammatory effects . By inhibiting pro-inflammatory cytokines and pathways, these molecules can potentially reduce inflammation-related diseases. The thiazole and pyridazine rings may play significant roles in modulating these pathways .

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of nitro compounds were tested against several bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Gram-negative bacteria. This suggests that 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide may also possess similar efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
S. aureus25 µg/mL
P. aeruginosa10 µg/mL

Study 2: Cytotoxicity Against Cancer Cells

A study assessing the cytotoxic effects of nitro compounds on cancer cell lines demonstrated that certain derivatives led to a decrease in cell viability by inducing apoptosis. The compound under discussion showed promise in preliminary assays, warranting further exploration into its mechanisms .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

The biological activity of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide can be attributed to several mechanisms:

  • Redox Cycling : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that damage cellular components.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including thioether formation and amidation. Key steps include:

  • Thiol-Disulfide Exchange: Reacting 6-acetamidopyridazine-3-thiol with a halogenated nitrothiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amidation: Coupling intermediates via carbodiimide-mediated reactions (e.g., EDC/HOBt) to form the butanamide backbone .
  • Optimization: Control temperature (60–80°C), solvent polarity (DMF or DMSO), and reaction time (12–24 hrs) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regiochemistry of the pyridazine and thiazole rings, ensuring correct substitution patterns .
  • High-Performance Liquid Chromatography (HPLC): Monitor reaction progress and quantify purity (C18 columns, acetonitrile/water gradient) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorogenic substrates .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and Stability: Pre-screen in PBS or cell culture media (pH 7.4, 37°C) to confirm compound integrity during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Normalization: Account for batch effects (e.g., cell passage number, reagent lot variability) using internal controls like staurosporine .
  • Structural Confirmation: Re-characterize compound post-assay via LC-MS to rule out degradation .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?

Methodological Answer:

  • SAR Studies: Systematically vary substituents:
    • Replace the nitro group on thiazole with electron-withdrawing groups (e.g., cyano) to modulate electron density .
    • Modify the acetamide group on pyridazine to improve solubility (e.g., PEGylation) .
  • Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and guide substitutions .

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be experimentally validated?

Methodological Answer:

  • Isotopic Labeling: Track sulfur transfer using ³⁵S-labeled intermediates in radiolabeled experiments .
  • Kinetic Studies: Perform time-resolved NMR or IR to monitor intermediate formation and rate constants .
  • DFT Calculations: Compare experimental activation energies with theoretical models (e.g., Gaussian 16) to confirm mechanistic pathways .

Q. What methodologies address low solubility or stability in pharmacological studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for controlled release and improved bioavailability .
  • Forced Degradation Studies: Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify degradation hotspots .

Data Interpretation and Optimization

Q. How should researchers analyze discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate Force Fields: Adjust parameters in docking software to better reflect solvent effects or protein flexibility .
  • Experimental Controls: Include known inhibitors (e.g., imatinib for kinases) to validate assay conditions .
  • Synchrotron Crystallography: Resolve co-crystal structures to identify unmodeled binding interactions .

Q. What statistical approaches are recommended for interpreting high-throughput screening data?

Methodological Answer:

  • Z-Score Normalization: Identify hits with activity >3σ above negative controls .
  • Machine Learning: Train random forest models on chemical descriptors (e.g., Morgan fingerprints) to prioritize compounds .
  • False Discovery Rate (FDR): Apply Benjamini-Hochberg correction to adjust for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.